2-(2,5-dioxopyrrolidin-1-yl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}acetamide
Description
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4/c1-18-11(6-7-17-18)12-3-2-10(23-12)8-16-13(20)9-19-14(21)4-5-15(19)22/h2-3,6-7H,4-5,8-9H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVINMDYNVRULBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(O2)CNC(=O)CN3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of the pyrrolidinone and pyrazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents such as dimethyl sulfoxide (DMSO) and ethyl acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dioxopyrrolidin-1-yl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
2-(2,5-dioxopyrrolidin-1-yl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Pyrrolidinone vs. Nitro/Triazole Groups: The target compound’s pyrrolidinone ring distinguishes it from nitroacetamides (e.g., ranitidine derivatives) and triazole-thiones . Pyrrolidinones are known to enhance metabolic stability and binding affinity in drug design, whereas nitro groups (as in ranitidine analogs) may confer redox activity or toxicity risks .
Pyrazole-Furan Hybrid vs. Dimethylamino-Furan: The pyrazole substituent on the furan ring in the target compound contrasts with the dimethylamino group in ranitidine-related compounds.
Acetamide Linker Variations: While all compounds share an acetamide backbone, the target compound lacks the sulfanyl or chloro substituents seen in anti-exudative or pesticidal analogs (e.g., ofurace) .
Biological Activity
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a pyrrolidinone core substituted with a furan and a pyrazole moiety. The structural complexity suggests potential interactions with various biological targets.
Research indicates that this compound may exert its effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that derivatives of 2,5-dioxopyrrolidinones can inhibit key enzymes involved in metabolic pathways, including fatty acid synthase (FASN) and GABA aminotransferase (GABA-AT) .
- Neuroprotective Effects : Some derivatives have been shown to enhance GABA levels in the brain by inhibiting GABA-AT, which could have implications for treating neurological disorders such as epilepsy .
- Antioxidant Activity : The presence of the pyrazole ring may contribute to antioxidant properties, potentially reducing oxidative stress in cellular models .
Pharmacological Studies
A series of pharmacological evaluations have been conducted to assess the biological activity of this compound:
- Anticonvulsant Activity : In a study utilizing the maximal electroshock (MES) model and the subcutaneous pentylenetetrazole (scPTZ) model, several derivatives demonstrated significant anticonvulsant properties, suggesting potential use in epilepsy treatment .
- Cytotoxicity Assays : The compound has been tested against various cancer cell lines to evaluate its cytotoxic effects. Results indicated selective toxicity towards certain cancer cells while sparing normal cells, highlighting its potential as an anticancer agent .
Case Studies
Several case studies have illustrated the therapeutic potential of similar compounds:
- Case Study 1 : A derivative similar to this compound was evaluated for its efficacy in reducing seizure frequency in patients with drug-resistant epilepsy. The study reported a significant reduction in seizure episodes after treatment .
- Case Study 2 : Another study focused on the anticancer properties of related compounds, reporting that treatment led to decreased tumor growth in xenograft models. The mechanism was attributed to apoptosis induction and cell cycle arrest .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-(2,5-dioxopyrrolidin-1-yl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}acetamide?
- Methodological Answer : The compound can be synthesized via multi-step procedures involving alkylation and condensation. For example, alkylation of α-chloroacetamides with heterocyclic amines (e.g., 5-(furan-2-yl)-1,2,4-triazol derivatives) under basic conditions (e.g., KOH) forms the acetamide backbone . Subsequent modifications, such as Paal-Knorr condensation, introduce the pyrrolidinone fragment . Catalytic systems like pyridine and Zeolite (Y-H) under reflux (150°C, 5 hours) enhance yield and purity .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H/13C NMR : Confirm substituent positions (e.g., furan, pyrazole, pyrrolidinone moieties) via chemical shifts and splitting patterns .
- HRMS : Verify molecular weight and fragmentation patterns .
- FTIR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for pyrrolidinone) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer : Antiproliferative assays using cancer cell lines (e.g., MCF-7, HeLa) with MTT or SRB protocols. Dose-response curves (0.1–100 µM) and IC₅₀ calculations are standard. Reference compounds (e.g., doxorubicin) should be included for validation .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalable synthesis?
- Methodological Answer : Apply statistical design of experiments (DoE) to screen variables (e.g., temperature, solvent, catalyst loading). Central Composite Design (CCD) or Box-Behnken models can identify optimal conditions while minimizing trials . For example, Zeolite (Y-H) catalyst concentration and reflux time significantly impact yield in analogous acetamide syntheses .
Q. What computational strategies predict binding interactions of this compound with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) against targets like androgen receptors (PDB: 2PIX) or kinases. Use DFT calculations (B3LYP/6-31G*) to optimize geometry and analyze electronic properties (e.g., HOMO-LUMO gaps) . Combine with MD simulations (AMBER) to assess stability of ligand-receptor complexes .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer : Conduct meta-analysis of dose-dependent responses and assay conditions (e.g., cell line variability, serum concentration). Use hierarchical clustering or PCA to identify outliers. Cross-validate with orthogonal assays (e.g., apoptosis via Annexin V/PI staining) .
Q. What strategies enable enantioselective synthesis of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
